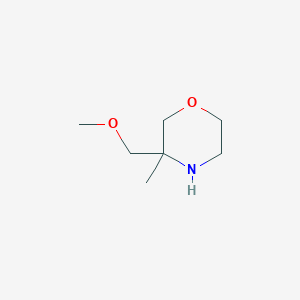
1-(oxan-2-yl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(oxan-2-yl)propan-2-amine is an organic compound, also known as oxazolidin-2-one, that is found in a variety of biological processes. It is a heterocyclic amine, which is a type of organic compound containing a nitrogen atom in the ring structure. This compound is used in a variety of applications, including for synthesis of other compounds and for drug development.
Wissenschaftliche Forschungsanwendungen
1-(oxan-2-yl)propan-2-amine has a variety of applications in scientific research. It is used as an intermediate in organic synthesis, as a starting material for the synthesis of other compounds, and as a reagent for the development of pharmaceuticals. It is also used in the study of biochemical processes, such as enzymatic reactions, and in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1-(oxan-2-yl)propan-2-amine is not fully understood. However, it is believed to be involved in the regulation of enzymatic reactions, as well as in the inhibition of certain proteins. In addition, it has been shown to affect the activity of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
1-(oxan-2-yl)propan-2-amine has a variety of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes, such as acetylcholinesterase, and to inhibit the activity of certain proteins. It has also been shown to affect the activity of certain receptors, such as the serotonin 5-HT2A receptor. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as the anticonvulsant drug phenytoin.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(oxan-2-yl)propan-2-amine in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. However, it is important to note that the compound is highly toxic and should be handled with care. In addition, it is important to note that the compound is highly reactive and should be stored in a cool, dry place.
Zukünftige Richtungen
1-(oxan-2-yl)propan-2-amine has a variety of potential applications in the future. For example, it could be used in the development of new drugs, as well as in the study of biochemical processes. In addition, it could be used to develop new methods of synthesis, as well as to study the effects of certain drugs on the body. Finally, it could be used to study the effects of environmental toxins on the body.
Synthesemethoden
1-(oxan-2-yl)propan-2-amine can be synthesized by a variety of methods. The most common method is the condensation reaction of an alkyl halide and an amine. This reaction produces a tertiary amine, which can then be reacted with an aldehyde or ketone to produce the desired compound. Other methods of synthesis include the reductive amination of an aldehyde or ketone, and the reaction of an amine with an ester.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxan-2-yl)propan-2-amine involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the protection of a primary amine, the formation of an oxirane ring, and the deprotection of the amine.", "Starting Materials": [ "2-aminopropan-1-ol", "2-bromo-1-oxane", "Sodium hydride (NaH)", "Diethyl ether (Et2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)" ], "Reaction": [ { "Step 1": "Protection of the primary amine", "Reactants": "2-aminopropan-1-ol, HCl, NaOH", "Conditions": "Room temperature, aqueous solution", "Products": "2-(chloromethyl)propan-1-ol" }, { "Step 2": "Formation of the oxirane ring", "Reactants": "2-(chloromethyl)propan-1-ol, NaH, Et2O, 2-bromo-1-oxane", "Conditions": "0-5°C, anhydrous conditions", "Products": "1-(oxan-2-yl)propan-2-ol" }, { "Step 3": "Deprotection of the amine", "Reactants": "1-(oxan-2-yl)propan-2-ol, HCl, EtOH", "Conditions": "Room temperature, reflux", "Products": "1-(oxan-2-yl)propan-2-amine" } ] } | |
CAS-Nummer |
1566291-04-0 |
Produktname |
1-(oxan-2-yl)propan-2-amine |
Molekularformel |
C8H17NO |
Molekulargewicht |
143.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




